molecular formula C7H12O3 B077428 Methyl 5-oxohexanoate CAS No. 13984-50-4

Methyl 5-oxohexanoate

Cat. No.: B077428
CAS No.: 13984-50-4
M. Wt: 144.17 g/mol
InChI Key: AVVPOKSKJSJVIX-UHFFFAOYSA-N
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Description

Methyl 5-oxohexanoate, also known as methyl 4-acetylbutyrate, is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 5-oxohexanoic acid. This compound is characterized by the presence of a ketone group at the fifth carbon of the hexanoic acid chain, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

Methyl 5-oxohexanoate is a chemical compound with the molecular formula C7H12O3 The primary targets of this compound are currently not well-documented in the available literature

Biochemical Pathways

The biochemical pathways affected by this compound are not well-documented in the available literature. It’s possible that the compound influences one or more pathways, leading to downstream effects on cellular function. The specifics of these pathways and their downstream effects remain to be determined .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-oxohexanoate can be synthesized through various methods. One common approach involves the esterification of 5-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the oxidation of methyl 5-hydroxyhexanoate using oxidizing agents like potassium permanganate or chromium trioxide. This oxidation process converts the hydroxyl group to a ketone group, yielding this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of methyl 5-oxohex-2-enoate. This process involves the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The hydrogenation reaction selectively reduces the double bond while preserving the ketone functionality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol, methyl 5-hydroxyhexanoate, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 5-oxohexanoic acid.

    Reduction: Methyl 5-hydroxyhexanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in studies involving enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.

    Medicine: this compound serves as a building block in the synthesis of potential drug candidates, especially those targeting metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and specialty chemicals due to its unique chemical properties.

Comparison with Similar Compounds

Methyl 5-oxohexanoate can be compared with other similar compounds such as:

    Methyl 5-hydroxyhexanoate: This compound is the reduced form of this compound and contains a hydroxyl group instead of a ketone group.

    Ethyl 5-oxohexanoate: Similar to this compound but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-oxohexanoate: This compound has the ketone group at the fourth carbon instead of the fifth carbon.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(8)4-3-5-7(9)10-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVPOKSKJSJVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065687
Record name Hexanoic acid, 5-oxo-, methyl ester
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13984-50-4
Record name Hexanoic acid, 5-oxo-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 5-oxo-, methyl ester
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Record name Hexanoic acid, 5-oxo-, methyl ester
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Record name Hexanoic acid, 5-oxo-, methyl ester
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Record name Methyl 5-oxohexanoate
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Synthesis routes and methods I

Procedure details

To 80 ml of N,N-dimethylformamide, 25 g (0.19 mol) of 5-oxohexanoic acid and 43 g (0.31 mol) of potassium carbonate were dissolved and heated at 50° C., followed by drop-wisely adding 41 g (0.29 mol) of methyl iodide and stirring at the same temperature for 2 hours. To this mixture, 150 ml of water was added, followed by extracting with diethyl ether (200 ml×4). The organic layer was washed with a saturated saline solution, followed by drying over anhydrous magnesium sulfate and concentrating under reduced pressure to obtain 24.9 g (yield: 90%) of methyl 5-oxohexanoate.
Quantity
80 mL
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reactant
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25 g
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43 g
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41 g
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reactant
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150 mL
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solvent
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Synthesis routes and methods II

Procedure details

Calix[4]pyrrole meso-monoester 3. 4-Acetylbutyric acid (3.8 g, 29 mmol) was dissolved in methanol (50 mL) in a 100 mL round bottomed flask with magnetic stirring. Concentrated hydrochloric acid (1 mL, 37%) was added and the mixture heated at reflux for 12 hr. The solvent was then removed in vacuo and the residue redissolved in dichloromethane (50 mL). The solution was then washed with saturated NaHCO3 (aq) solution (2×50 mL) and then brine (1×100 mL). The organic layer was separated and then dried over MgSO4 and reduced in vacuo to give the methyl ester, methyl-4-acetylbutyrate, as a yellow oil (3.5 g, 24.3 mmol) corresponding to a yield of 84%. 1H NMR (CDCl3) 3.64 (s, 3, OCH3), 2.49 (t, J=7.2 Hz, 2, CH2), 2.32 (t, J =7.2 Hz, 2, CH2), 2.12 (s, 3, CH3), 1.86 (m, 2, CH2). 13C NMR (CDCl3) 207.0, 172.8, 50.7, 41.7, 32.3, 29.1, 18.25. CI MS m/z @ 145 (MH+)
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monoester
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3.8 g
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50 mL
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1 mL
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Synthesis routes and methods III

Procedure details

To a rapidly stirred slurry of sodium bicarbonate (25 g) in a solution of 4-acetylbutyric acid (13 g, 0.1 mol) in dimethylformamide (150 ml) was added methyl iodide (47 g). After stirring overnight at room temperature under nitrogen, the reaction mixture was diluted with water (300 ml) and extracted with ethyl ether (250 ml). The organic phase was washed with water and dried over sodium sulfate. The drying agent was filtered and the filtrate concentrated on the rotary evaporator to give 12 g of the title compound as a light yellow oil. The product can be purified by distillation: b.p. 59°-60° (0.1 mm Hg).
Quantity
25 g
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reactant
Reaction Step One
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13 g
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reactant
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47 g
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reactant
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150 mL
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solvent
Reaction Step One
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Quantity
300 mL
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solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Subsequently, the tubes are cooled rapidly, following which the contents of the tubes is analyzed gaschromatographically, and the conversion of the methyl acrylate, as well as the efficiency in the methyl ester of 4-oxopentane-1-carboxylic acid product, referred to the converted methyl acrylate, is determined.
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methyl ester
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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